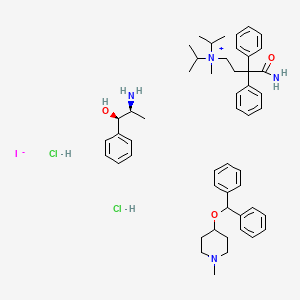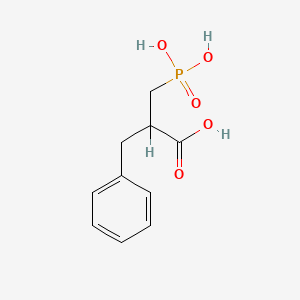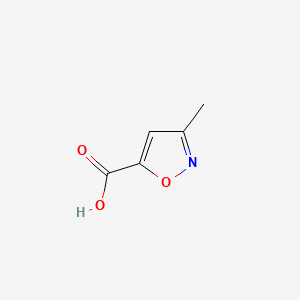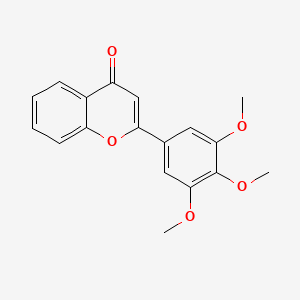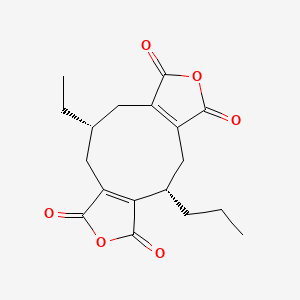
Ácido bisoclamídico
Descripción general
Descripción
El ácido bisochlámico es un producto natural aislado del hongo filamentoso Byssochlamys fulva.
Aplicaciones Científicas De Investigación
Química
En química, el ácido bisochlámico se estudia por su estructura y reactividad únicas. Sirve como un compuesto modelo para comprender el comportamiento de los ácidos tetracarboxílicos y sus derivados.
Biología
El ácido bisochlámico se ha investigado por sus posibles actividades biológicas. Los estudios han demostrado que puede poseer propiedades antimicrobianas, lo que lo convierte en un candidato para el desarrollo de nuevos antibióticos.
Medicina
En medicina, el ácido bisochlámico se explora por sus posibles aplicaciones terapéuticas. Su estructura única puede permitirle interactuar con objetivos biológicos específicos, lo que lleva al desarrollo de nuevos fármacos.
Industria
En el sector industrial, el ácido bisochlámico se puede utilizar como precursor para sintetizar otros compuestos valiosos. Sus derivados pueden encontrar aplicaciones en la producción de polímeros, resinas y otros materiales.
Mecanismo De Acción
El mecanismo por el cual el ácido bisochlámico ejerce sus efectos implica su interacción con objetivos y vías moleculares. Por ejemplo, su actividad antimicrobiana puede deberse a su capacidad para interrumpir las paredes celulares bacterianas o interferir con procesos metabólicos esenciales. Los objetivos y vías moleculares exactos aún están bajo investigación, pero los estudios preliminares sugieren que el ácido bisochlámico puede unirse a enzimas o receptores específicos, modulando su actividad.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Byssochlamic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of maleidrides. It interacts with various enzymes, including polyketide synthases and ketosteroid-isomerase-like enzymes. These interactions facilitate the formation of its characteristic nine-membered ring structure with maleic anhydride moieties . The compound’s interactions with these enzymes are crucial for its biosynthesis and stability.
Cellular Effects
Byssochlamic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, byssochlamic acid can inhibit protein phosphatase 2A (PP2A), leading to alterations in cell signaling and gene expression . This inhibition can result in changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of byssochlamic acid involves its binding interactions with biomolecules and enzyme inhibition. Byssochlamic acid binds to the active sites of enzymes such as polyketide synthases, inhibiting their activity and altering the biosynthesis of other compounds . Additionally, byssochlamic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of byssochlamic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels . Long-term studies have shown that byssochlamic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of byssochlamic acid vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity. At high doses, byssochlamic acid can be lethal, with an LD50 of 94 mg/kg in mice . Threshold effects have been observed, where small increases in dosage can lead to disproportionately large changes in biological activity.
Metabolic Pathways
Byssochlamic acid is involved in several metabolic pathways, including the biosynthesis of maleidrides. It interacts with enzymes such as citrate synthase-like proteins and 2-methylcitrate dehydratase, which are involved in the formation of its characteristic ring structure . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, byssochlamic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution of byssochlamic acid are crucial for its biological effects.
Subcellular Localization
Byssochlamic acid is localized to specific subcellular compartments, where it exerts its effects. The compound can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its activity, as it allows byssochlamic acid to interact with specific enzymes and regulatory proteins within the cell.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido bisochlámico implica reacciones orgánicas complejas. Uno de los métodos principales incluye la fermentación de Byssochlamys fulva, que produce ácido bisochlámico junto con varios metabolitos secundarios relacionados . La vía de biosíntesis implica la formación de un precursor de anhídrido maleico, que sufre descarboxilación para formar el producto final .
Métodos de producción industrial
La producción industrial de ácido bisochlámico se logra principalmente mediante procesos de fermentación a gran escala. Las condiciones para una producción óptima incluyen el mantenimiento de niveles específicos de pH, temperatura y disponibilidad de nutrientes para maximizar el rendimiento del ácido bisochlámico de los cultivos fúngicos.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido bisochlámico sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: El compuesto se puede reducir utilizando agentes como el hidruro de aluminio y litio, que agrega hidrógeno a la molécula.
Sustitución: El ácido bisochlámico puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro, a menudo facilitado por catalizadores o reactivos específicos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Catalizadores: Paladio sobre carbono, óxido de platino.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del ácido bisochlámico puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir compuestos más saturados.
Comparación Con Compuestos Similares
Compuestos similares
Ácido maleico: Al igual que el ácido bisochlámico, el ácido maleico contiene una porción de anhídrido maleico y está involucrado en vías biosintéticas similares.
Ácido fumárico: Otro derivado del ácido tetracarboxílico, el ácido fumárico comparte similitudes estructurales con el ácido bisochlámico.
Ácido succínico: Este compuesto también es un derivado del ácido tetracarboxílico y se utiliza en diversas aplicaciones industriales.
Singularidad
El ácido bisochlámico es único debido a su estructura específica y la presencia de múltiples grupos carboxilo, que confieren propiedades químicas distintas. Su capacidad para sufrir una amplia gama de reacciones químicas y sus posibles actividades biológicas lo diferencian de otros compuestos similares.
Propiedades
IUPAC Name |
(2S,10R)-10-ethyl-2-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-3-5-10-8-12-11(15(19)23-16(12)20)6-9(4-2)7-13-14(10)18(22)24-17(13)21/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDWUPPIGBHWAS-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CC2=C(C[C@H](CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225315 | |
| Record name | Byssochlamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743-51-1 | |
| Record name | (4S,10R)-10-Ethyl-5,9,10,11-tetrahydro-4-propyl-1H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8(4H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Byssochlamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000743511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Byssochlamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BYSSOCHLAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ89T8R2LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(2-furanylmethyl)amino]-N-cyclohexyl-2-(2-fluorophenyl)acetamide](/img/structure/B1196734.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxylic acid methyl ester](/img/structure/B1196737.png)
![2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-2-thiazolyl)acetamide](/img/structure/B1196738.png)





